molecular formula C12H10N2O4S B1365370 Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate CAS No. 53101-05-6

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Cat. No.: B1365370
CAS No.: 53101-05-6
M. Wt: 278.29 g/mol
InChI Key: ORZHIBZDQVVYKZ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a chemical compound with the molecular formula C12H10N2O4S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Scientific Research Applications

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 4-(4-nitrophenyl)thiazole-2-carboxylate
  • Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
  • Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Comparison: this compound is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable candidate for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

ethyl 4-(3-nitrophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-10(7-19-11)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZHIBZDQVVYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205783
Record name 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-05-6
Record name 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53101-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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